2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3).
Nitration and Reduction: The benzenesulfonyl chloride is then nitrated and reduced to form the corresponding aniline derivative.
Acylation: The aniline derivative is then acylated with 3-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(5-chloro-2-methoxyphenyl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-11-12-18(14-21(16)23)25(30(27,28)20-9-4-3-5-10-20)15-22(26)24-17-7-6-8-19(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUCCZNFOCRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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